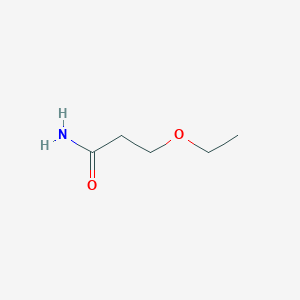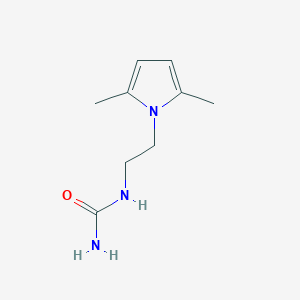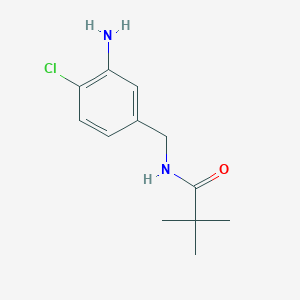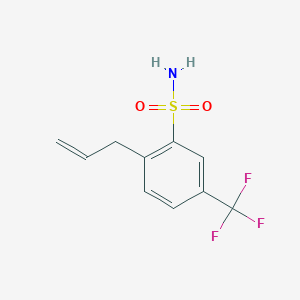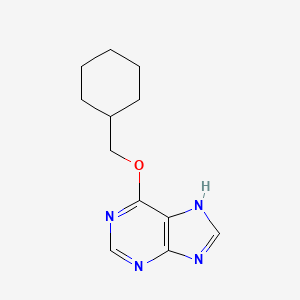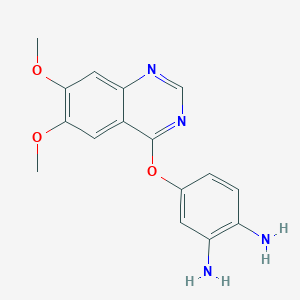
4-(6,7-Dimethoxyquinazolin-4-yloxy)benzene-1,2-diamine
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(6,7-Dimethoxyquinazolin-4-yloxy)benzene-1,2-diamine typically involves multiple steps. One common method includes the reaction of 6,7-dimethoxyquinazoline with 1,2-diaminobenzene under specific conditions . The reaction is usually carried out in an organic solvent such as ethanol at elevated temperatures (around 80°C) for a few hours .
Industrial Production Methods
Analyse Des Réactions Chimiques
Types of Reactions
4-(6,7-Dimethoxyquinazolin-4-yloxy)benzene-1,2-diamine can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form quinazoline derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the quinazoline ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols . The reactions are typically carried out under controlled conditions, including specific temperatures, solvents, and pH levels .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinazoline N-oxides, while reduction can produce amine derivatives .
Applications De Recherche Scientifique
4-(6,7-Dimethoxyquinazolin-4-yloxy)benzene-1,2-diamine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including anticancer properties.
Mécanisme D'action
The mechanism of action of 4-(6,7-Dimethoxyquinazolin-4-yloxy)benzene-1,2-diamine involves the inhibition of various enzymes, such as protein kinases, which play a crucial role in cell signaling and proliferation . By inhibiting these enzymes, the compound can interfere with the growth and survival of cancer cells. Additionally, it may interact with other molecular targets and pathways involved in cancer progression .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(6,7-Dimethoxyquinolin-4-yloxy)-benzene-1,2-diamine: Similar in structure but with a quinoline ring instead of a quinazoline ring.
4-Anilinoquinazolines: A class of compounds known for their anticancer properties.
Uniqueness
4-(6,7-Dimethoxyquinazolin-4-yloxy)benzene-1,2-diamine is unique due to its specific structural features, which contribute to its distinct biological activities. The presence of the quinazoline ring and the methoxy groups enhances its ability to interact with specific molecular targets, making it a promising candidate for further research and development .
Propriétés
Formule moléculaire |
C16H16N4O3 |
|---|---|
Poids moléculaire |
312.32 g/mol |
Nom IUPAC |
4-(6,7-dimethoxyquinazolin-4-yl)oxybenzene-1,2-diamine |
InChI |
InChI=1S/C16H16N4O3/c1-21-14-6-10-13(7-15(14)22-2)19-8-20-16(10)23-9-3-4-11(17)12(18)5-9/h3-8H,17-18H2,1-2H3 |
Clé InChI |
XWYKMYOCYBIERJ-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C=C2C(=C1)C(=NC=N2)OC3=CC(=C(C=C3)N)N)OC |
Origine du produit |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


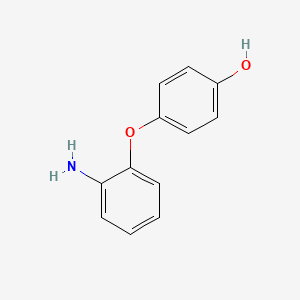
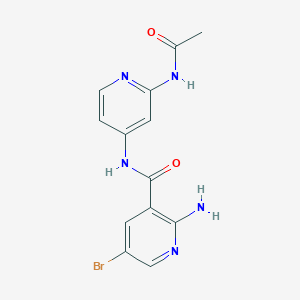
![2-[3-(2-methoxyphenyl)-4-methyl-1H-pyrazol-1-yl]-N,N-dimethylbutanamide](/img/structure/B8410891.png)
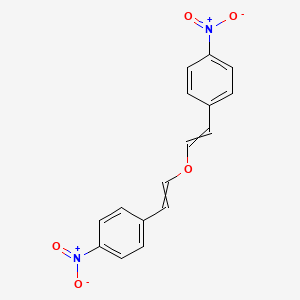
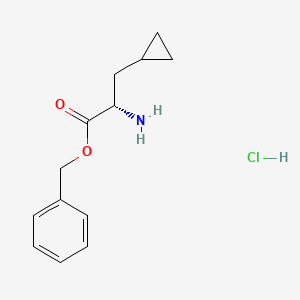
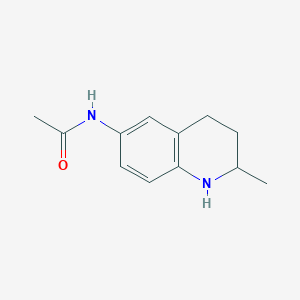
![1H-Pyrrolo[2,3-b]pyridine-4-carboxylic acid,1,1-dimethylethyl ester](/img/structure/B8410911.png)
